molecular formula C40H46FN6O7P B12950372 2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite

2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite

Cat. No.: B12950372
M. Wt: 772.8 g/mol
InChI Key: GNQYQPLUWSYXRR-YRGZVQMCSA-N
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Description

2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite is a hypoxanthine analog, which is a type of purine base primarily found in muscle tissue. This compound is a metabolite produced by purine oxidase acting on xanthine. It has notable anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite involves several steps. The compound is typically synthesized by modifying oligodeoxyribonucleotides. The fluorine atom on the benzoyl moiety provides resistance to degradation by nucleases .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of specific solvents and reagents. For instance, a common method involves dissolving 2 mg of the compound in 50 μL of DMSO to create a stock solution with a concentration of 40 mg/mL. This solution can then be further diluted and mixed with other solvents like PEG300 and Tween 80 for various applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research and industrial applications.

Common Reagents and Conditions: Common reagents used in these reactions include DMSO, PEG300, and Tween 80. The conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from these reactions are typically modified nucleosides, which are used in the development of DNA and RNA molecules for research purposes.

Scientific Research Applications

2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite has a wide range of scientific research applications. It is used in the synthesis of oligodeoxyribonucleotides, which are crucial for studying DNA-protein interactions and designing gene therapies. The compound’s resistance to nucleases makes it particularly valuable in these fields .

Mechanism of Action

The compound exerts its effects by inhibiting poly (ADP-ribose) polymerase (PARP) activity. This inhibition prevents peroxynitrite-induced mitochondrial depolarization and secondary superoxide production, thereby providing cytoprotective effects. The molecular targets involved include hypoxanthine and xanthine, which are metabolized by purine oxidase .

Comparison with Similar Compounds

Similar Compounds:

  • 5’-O-DMT-2’-deoxyinosine 3’-CE phosphoramidite
  • 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
  • 2’-F-RNA Phosphoramidites

Uniqueness: What sets 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite apart from similar compounds is its enhanced resistance to nucleases due to the fluorine atom on the benzoyl moiety. This makes it particularly useful in applications requiring high stability and resistance to degradation .

Properties

Molecular Formula

C40H46FN6O7P

Molecular Weight

772.8 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H46FN6O7P/c1-26(2)47(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)46-25-45-35-37(46)43-24-44-38(35)48)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H,43,44,48)/t33-,34-,36-,39-,55?/m1/s1

InChI Key

GNQYQPLUWSYXRR-YRGZVQMCSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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